molecular formula C16H19F3N4O2 B610014 Ketohexokinase inhibitor 1 CAS No. 2102501-84-6

Ketohexokinase inhibitor 1

Cat. No.: B610014
CAS No.: 2102501-84-6
M. Wt: 356.34 g/mol
InChI Key: MDUYWDNWFXSMJJ-OFLUOSHYSA-N
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Description

PF-06835919 is a first-in-class ketohexokinase inhibitor developed by Pfizer. It is primarily being investigated for its potential to treat metabolic disorders, including non-alcoholic steatohepatitis (NASH) and other related conditions. Ketohexokinase is an enzyme that plays a crucial role in the metabolism of fructose, and its inhibition by PF-06835919 has shown promising results in preclinical and clinical studies .

Chemical Reactions Analysis

PF-06835919 undergoes various chemical reactions, including oxidative pathways and acyl glucuronidation. The compound is metabolized by cytochrome P450 enzymes (CYP3A, CYP2C8, CYP2C9) and UDP-glucuronosyltransferase (UGT2B7) . Common reagents used in these reactions include organic solvents and specific inhibitors to study the metabolic pathways. The major products formed from these reactions are metabolites that are further analyzed to understand the pharmacokinetics and pharmacodynamics of PF-06835919 .

Scientific Research Applications

PF-06835919 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition and metabolic pathways. In biology, it helps in understanding the role of ketohexokinase in fructose metabolism. In medicine, PF-06835919 is being investigated for its potential to treat metabolic disorders such as NASH, obesity, and type 2 diabetes . In the industry, it serves as a model compound for developing new therapeutic agents targeting metabolic pathways .

Mechanism of Action

PF-06835919 exerts its effects by inhibiting the enzyme ketohexokinase, which is responsible for the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the conversion of fructose, thereby decreasing the metabolic burden associated with high fructose consumption. The molecular targets involved include the isoforms of ketohexokinase (KHK-A and KHK-C), and the pathways affected are those related to fructose metabolism and its downstream effects .

Comparison with Similar Compounds

Biological Activity

Ketohexokinase (KHK) plays a crucial role in fructose metabolism by catalyzing the conversion of fructose to fructose-1-phosphate. The inhibition of KHK has emerged as a potential therapeutic strategy for various metabolic disorders, including obesity, insulin resistance, and fatty liver disease. This article focuses on the biological activity of "Ketohexokinase inhibitor 1," exploring its mechanisms, effects on cellular metabolism, and implications for treatment.

KHK inhibitors, including this compound, primarily function by blocking the enzymatic activity of KHK, thereby disrupting the normal metabolic pathway of fructose. KHK exists in two isoforms: KHK-A and KHK-C. While KHK-A is associated with promoting cell invasion and metastasis in certain cancers, KHK-C is less active in fructose utilization. The inhibition of these isoforms can lead to different metabolic outcomes:

  • KHK-A Inhibition : Reduces cell invasion associated with fructose metabolism in cancer cells, as observed in studies involving MDA-MB-231 breast cancer cells .
  • KHK-C Inhibition : May have less impact on cell behavior but still contributes to overall fructose metabolism regulation.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

  • In Vivo Studies : Research involving rat models demonstrated that KHK inhibition led to significant reductions in hepatic steatosis and improved insulin sensitivity. Specifically, the use of PF-06835919, a known KHK inhibitor, showed that systemic inhibition could prevent metabolic dysfunction associated with high-fructose diets .
  • Cellular Mechanisms : In vitro experiments indicated that inhibition of KHK alters lipid metabolism pathways. For instance, KHK knockdown decreased de novo lipogenesis while promoting fatty acid oxidation. Conversely, KHK inhibitor treatment resulted in glycogen accumulation due to the partial retention of fructolysis .

Case Study 1: Fructose-Induced Metabolic Dysfunction

A study involving Sprague Dawley rats fed a high-fructose diet demonstrated that administration of this compound effectively reversed hyperinsulinemia and hyperlipidemia. The results indicated that even moderate fructose intake could lead to significant metabolic disturbances, which were mitigated through KHK inhibition .

Case Study 2: Cancer Cell Behavior

In vitro studies on breast cancer cell lines showed that the application of this compound reduced cell invasion triggered by fructose. This effect was linked to alterations in cytoskeletal dynamics and EMT (epithelial-mesenchymal transition) markers .

Data Table: Summary of Biological Activities

Study Model Findings
In Vivo Study on RatsHigh-fructose dietReduced hepatic steatosis and improved insulin sensitivity with KHK inhibition .
In Vitro Study on MDA-MB-231 CellsBreast cancer cellsDecreased cell invasion and altered cytoskeletal dynamics upon treatment with KHK inhibitor .
Comparative AnalysisHepatocytesKnockdown vs. inhibition showed different impacts on lipid metabolism pathways .

Properties

IUPAC Name

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYWDNWFXSMJJ-OFLUOSHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102501-84-6
Record name PF-06835919
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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